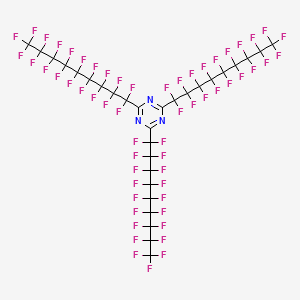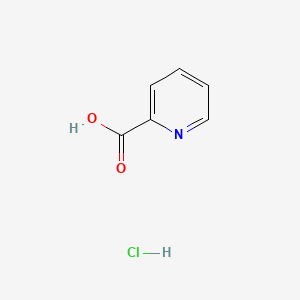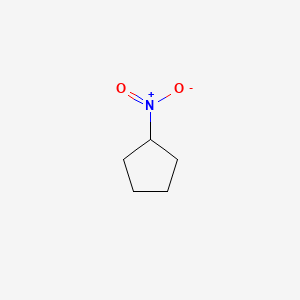
2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine
Vue d'ensemble
Description
2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine is an analytical standard suitable for mass spectrometry . It has the empirical formula C30F57N3 and a molecular weight of 1485.25 .
Physical And Chemical Properties Analysis
2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine has a melting point of 80-83 °C . It is stable under normal temperatures and pressures .Applications De Recherche Scientifique
Synthesis and Reactivity
- Chlorination and Oxidation Reactions : 2,4,6-Tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is used for chlorination reactions of various activated arenes, olefins, and 1,3-diketones. It is also applicable in oxidative synthesis of 1,3,4-oxadiazoles and 1,2,4-thiadiazoles under mild conditions. This reagent's recyclability enhances its utility in organic synthesis (Thorat, Bhong, & Karade, 2013).
Crystallography and Materials Science
- Inclusion Properties and Crystal Structures : Perfluorinated triazines, like 2,4,6-tris(pentafluorophenoxy)-1,3,5-triazine, exhibit unique crystal structures and inclusion properties. The structure and host-guest interactions differ based on the linking heteroatom between the triazine core and the pentafluorophenyl groups (Reichenbaecher, Stoeckli-Evans, Weber, & Hulliger, 2006).
Biological and Pharmaceutical Research
- Bioactive Triazine Derivatives : 2,4,6-Trisubstituted 1,3,5-triazines have applications in pharmaceutical, material, and agrochemical industries. They serve as chemical probes for protein families due to their structural symmetry and ease of functionalization (Banerjee, Brown, & Weerapana, 2013).
Energetic Materials
- Synthesis of Energetic Compounds : 2,4,6-Tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine demonstrates good density, thermal stability, and high performance, making it suitable for applications in energetic materials (Gidaspov et al., 2016).
Chemical Synthesis and Catalysis
- Dendrimeric Complexes : Triazine derivatives are used in synthesizing dendrimeric complexes with potential applications in catalysis and material science (Uysal & Koç, 2010).
Coordination Chemistry
- Complexes and Coordination Polymers : 2,4,6-Tri(pyridyl)-1,3,5-triazine ligands are significant in coordination chemistry. They form complexes with transition metals and lanthanides, used in luminescent materials, coordination polymers, and synthesis of metalla-assemblies (Therrien, 2011).
Nonlinear Optics
- Optical Materials : The structures of 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine and related compounds have applications in nonlinear optics (NLO). Their crystal structures feature specific hydrogen bonds and two-dimensional networks, making them suitable for octupolar NLO materials (Boese et al., 2002).
Host-Guest Chemistry
- Channel Structures and Inclusions : Perfluorinated triazines like 2,4,6-tris(pentafluorophenoxy)-1,3,5-triazine form channel inclusions with various solvents, showcasing stoichiometry and host-guest interactions critical in molecular recognition and material sciences (Reichenbächer et al., 2004).
Explosive Materials
- Synthesis of Explosives : Derivatives like 2,4,6-tris(2,2,2-trinitroethylamino)-1,3,5-triazine are developed for their energetic properties, exhibiting good thermal stability, high density, and significant detonation properties, which are essential for explosive materials (Li et al., 2014).
Electronic Materials
- Hyperbranched Polymers : The synthesis of hyperbranched polymers with a 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine core has been explored for applications in electronics. These polymers show good thermal stability and dual emission, which is tunable based on the triazine/fluorene ratio (Zou et al., 2011).
Propriétés
IUPAC Name |
2,4,6-tris(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30F57N3/c31-4(32,7(37,38)10(43,44)13(49,50)16(55,56)19(61,62)22(67,68)25(73,74)28(79,80)81)1-88-2(5(33,34)8(39,40)11(45,46)14(51,52)17(57,58)20(63,64)23(69,70)26(75,76)29(82,83)84)90-3(89-1)6(35,36)9(41,42)12(47,48)15(53,54)18(59,60)21(65,66)24(71,72)27(77,78)30(85,86)87 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAZGRONMASOMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30F57N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205721 | |
| Record name | 2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1485.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine | |
CAS RN |
57101-59-4 | |
| Record name | 2,4,6-Tris(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57101-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057101594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tris(nonadecafluorononyl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















